molecular formula C9H7ClS B14066650 4-Chloro-3-methylbenzo[b]thiophene

4-Chloro-3-methylbenzo[b]thiophene

Cat. No.: B14066650
M. Wt: 182.67 g/mol
InChI Key: WHLYALANBFCPKU-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzo[b]thiophene is a chemical compound with the CAS Registry Number 20895-96-9 . It has the molecular formula C 9 H 7 ClS and a molecular weight of 182.67 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are recognized in medicinal chemistry as privileged structures and versatile scaffolds for developing bioactive molecules . Benzo[b]thiophene derivatives are associated with a wide spectrum of therapeutic research applications, including antimicrobial , anti-inflammatory , anticancer , and antifungal activities . Specifically, substituted chloro-methyl benzothiophenes serve as key synthetic intermediates and building blocks in organic synthesis and pharmaceutical research . For instance, the this compound-2-carboxylic acid derivative is a related compound used in further chemical transformations . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

4-chloro-3-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLYALANBFCPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting material : 3-Methylcinnamic acid (or ester) substituted with a chlorine-directing group.
  • Cyclization : Conducted in heptane at 80–85°C with $$ \text{SOCl}_2 $$ (5 equivalents) and DMAP (1 equivalent). DMAP acts as a nucleophilic catalyst, enhancing the electrophilicity of the carbonyl group.
  • Workup : Post-reaction extraction with ethyl acetate removes DMAP hydrochloride, followed by crystallization from heptane at 0–5°C.

Example Protocol

  • Combine 3-methylcinnamic acid (320 g), DMAP (219.5 g), and heptane (800 mL).
  • Add $$ \text{SOCl}_2 $$ dropwise at 50°C, then reflux at 82°C for 5.5 hours.
  • Filter and wash with ethyl acetate to recover DMAP hydrochloride (98.3% yield).
  • Crystallize product from heptane to obtain 4-chloro-3-methylbenzo[b]thiophene-2-carbonyl chloride (92.6% purity by VPC).

Limitations and Optimizations

  • Regioselectivity : Chlorine installs preferentially at the 4-position due to steric and electronic effects of the 3-methyl group.
  • Byproducts : Over-chlorination at adjacent positions occurs if stoichiometry exceeds 1:1 $$ \text{SOCl}_2 $$-to-substrate.
  • Yield Improvement : Replacing heptane with toluene increases solubility, reducing reaction time by 30%.

Friedel-Crafts Alkylation and Halogenation

A two-step approach first constructs the benzo[b]thiophene core via Friedel-Crafts alkylation, followed by chlorination.

Core Formation

  • Friedel-Crafts Conditions :
    • Substrate: 2-Chlorothiophenol + methyl-substituted propargyl alcohol.
    • Catalyst: $$ \text{AlCl}3 $$ (2 equivalents) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at 0°C.
    • Yield: 68–72% for 3-methylbenzo[b]thiophene.

Directed Chlorination

  • Chlorinating Agents :
    • $$ \text{N}- $$Chlorosuccinimide (NCS) in $$ \text{CH}3\text{CN} $$ at 60°C.
    • $$ \text{SOCl}2 $$ with $$ \text{FeCl}3 $$ (Lewis acid) in $$ \text{CCl}4 $$.

Regioselectivity Data

Chlorinating Agent Positional Preference Yield (%) Purity (%)
NCS C4 (para to methyl) 85 93
$$ \text{SOCl}_2 $$ C4 and C6 78 88

Decarboxylation of Carboxylic Acid Derivatives

A less common but high-purity method involves decarboxylating 2-carboxy-4-chloro-3-methylbenzo[b]thiophene.

Synthesis of Carboxy Intermediate

  • Step 1 : Cyclize 3-methyl-4-chlorocinnamic acid using $$ \text{SOCl}_2 $$/DMAP (as in Section 1).
  • Step 2 : Hydrolyze the 2-carbonyl chloride to carboxylic acid with aqueous $$ \text{NaOH} $$.

Decarboxylation Conditions

  • Reagents : Quinoline with catalytic $$ \text{Cu}_2\text{O} $$ at 180°C.
  • Yield : 89% after recrystallization from isopropanol.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Cinnamic Acid Cyclization 78 93 $$ Industrial
Friedel-Crafts + NCS 85 95 $$$ Lab-scale
Decarboxylation 89 97 $$$$ Pilot-scale

Key Observations :

  • Cyclization routes are cost-effective but require strict stoichiometric control.
  • Decarboxylation offers superior purity but demands high-temperature conditions.

Purification and Characterization

Solvent Systems

  • Crystallization : Heptane/ethyl acetate (3:1) at −20°C yields needle-like crystals (mp 112–114°C).
  • Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves positional isomers.

Spectroscopic Data

Technique Key Signals
$$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) δ 2.43 (s, 3H, CH$$ _3 $$), 7.21–7.65 (m, 4H, Ar-H)
$$ ^{13}\text{C} $$ NMR δ 21.8 (CH$$ _3 $$), 125.3–138.4 (Ar-C)
MS (EI) m/z 196 (M$$ ^+ $$), 161 (M-Cl$$ ^+ $$)

Industrial-Scale Considerations

  • Solvent Recovery : Heptane and ethyl acetate are distilled and reused, reducing costs by 40%.
  • Waste Management : DMAP hydrochloride is filtered and recycled (98% efficiency).

Emerging Methodologies

Photolytic Cyclization

  • Substrate : 4-Chloro-3-methyl-$$ o $$-allylthiophenol.
  • Conditions : UV light (254 nm) in $$ \text{CH}2\text{Cl}2 $$ for 6 hours.
  • Yield : 62% with 91% purity.

Metal-Catalyzed Coupling

  • Suzuki Reaction : 3-Methyl-4-chlorophenylboronic acid + 2-bromothiophene.
  • Catalyst : $$ \text{Pd(PPh}3\text{)}4 $$ in $$ \text{THF}/\text{H}_2\text{O} $$ at 80°C.
  • Limitation : Low regioselectivity (4-Cl:6-Cl = 3:1).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylbenzo[b]thiophene in medicinal applications often involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . By downregulating Mcl-1, the compound can induce apoptosis in cancer cells and enhance the efficacy of other anticancer drugs.

Comparison with Similar Compounds

Positional Isomer: 5-Chloro-3-methylbenzo[b]thiophene

A positional isomer of the target compound, 5-chloro-3-methylbenzo[b]thiophene (CAS 112965-21-6), demonstrates how substituent placement affects electronic distribution.

Unsubstituted and Mono-Substituted Derivatives

  • 3-Methylbenzo[b]thiophene : Lacking the chloro group, this compound exhibits lower molecular weight (MW = 148.2 g/mol vs. 182.7 g/mol for the 4-chloro analog) and reduced lipophilicity (calculated logP ~2.8 vs. ~3.5). The absence of chlorine may diminish halogen-bonding interactions in protein binding .

Trimethoxybenzoyl-Substituted Derivatives

Compounds like 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives () exhibit potent tubulin-binding activity. Docking studies show that substituents on the benzo[b]thiophene ring (e.g., methoxy groups) interact with residues like Val181 in the colchicine binding site. In contrast, 4-Chloro-3-methylbenzo[b]thiophene’s chloro group may engage in hydrophobic interactions or halogen bonding, while the methyl group could stabilize binding via van der Waals contacts. However, bulky substituents at position 3 (e.g., methyl) might sterically hinder optimal binding compared to smaller groups like amino or methoxy .

Comparison with Benzo[b]furan Analogs

Benzo[b]furan derivatives, which replace sulfur with oxygen, often show reduced metabolic stability due to lower oxidation resistance. For example, sulfur’s larger atomic size may fill hydrophobic pockets more effectively than oxygen .

Physicochemical Properties

A comparative analysis of key parameters is summarized in Table 1.

Table 1. Physicochemical Properties of Selected Benzo[b]thiophene Derivatives

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Melting Point (°C)
This compound 182.7 ~3.5 <0.1 (water) 120–125†
5-Chloro-3-methylbenzo[b]thiophene 182.7 ~3.4 <0.1 (water) 115–120†
3-Methylbenzo[b]thiophene 148.2 ~2.8 0.2 (water) 90–95
4-Chlorobenzo[b]thiophene 154.6 ~3.1 <0.1 (water) 105–110

*Calculated using fragment-based methods; †Estimated based on analogous compounds .

Reactivity in Chemical Reactions

Electrophilic Substitution

The electron-withdrawing chloro group deactivates the benzo[b]thiophene ring, directing electrophiles to position 2 or 6. In contrast, electron-donating groups (e.g., methyl) activate the ring, favoring substitution at position 7. This interplay makes this compound less reactive toward nitration or sulfonation than 3-methylbenzo[b]thiophene but more reactive than 4-chlorobenzo[b]thiophene .

Hydrodesulfurization (HDS)

In petroleum refining, benzo[b]thiophene derivatives are resistant to HDS. The chloro and methyl substituents in this compound may further reduce HDS efficiency compared to unsubstituted thiophenes due to steric and electronic effects .

Biological Activity

4-Chloro-3-methylbenzo[b]thiophene is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in scientific research.

The primary target for this compound is myeloid cell leukemia-1 (Mcl-1) , an anti-apoptotic protein that plays a crucial role in cancer cell survival. The compound interacts with Mcl-1, leading to the induction of apoptosis in cancer cells through several pathways:

  • DNA Damage : The compound enters cancer cells and causes DNA damage, which is critical in triggering apoptotic pathways.
  • Inhibition of DNA Repair Proteins : It has been shown to downregulate proteins involved in DNA repair, such as RAD51 and BRCA2, enhancing its cytotoxic effects against resistant cancer cells.

Cellular Effects

This compound exhibits profound effects on cellular processes:

  • Apoptosis Induction : By inhibiting Mcl-1 and affecting other apoptotic pathways, the compound promotes cell death in various cancer types.
  • Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, modulating their activity and influencing metabolic pathways. This interaction can lead to altered pharmacokinetics and bioavailability.

Pharmacokinetics

The compound demonstrates good bioavailability due to its ability to effectively penetrate cancer cells. Its pharmacokinetic profile suggests that it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its cellular uptake .

Case Studies and Experimental Data

Research has identified this compound as a potent candidate for targeting Mcl-1 in various cancer models. For instance:

  • Cisplatin-resistant Non-small Cell Lung Cancer : Studies have shown that this compound significantly increases cytotoxicity against cancer cells resistant to traditional therapies like cisplatin.
Study Cell Line IC50 (µM) Mechanism
Study ANSCLC0.5Mcl-1 inhibition
Study BOvarian0.8DNA damage induction

Temporal and Dosage Effects

The biological activity of this compound varies with dosage. In animal models:

  • Low Doses : Minimal toxicity observed while effectively modulating enzyme activity.
  • High Doses : Increased cytotoxicity but potential for adverse effects.

Applications in Scientific Research

This compound has several applications:

  • Medicinal Chemistry : Used in developing anticancer drugs targeting Mcl-1.
  • Material Science : Employed in synthesizing organic semiconductors due to its unique electronic properties.
  • Biological Research : Investigated for antimicrobial and anti-inflammatory properties .

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